molecular formula C16H13ClN2O5 B5547435 ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate

ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate

Cat. No.: B5547435
M. Wt: 348.74 g/mol
InChI Key: LMMQCPDIOMQXNL-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate ( 30880-73-0) is a chemical compound with the molecular formula C₁₆H₁₄ClNO₅ and a molecular weight of 335.74 g/mol . It is supplied as a high-purity solid for research purposes. As a benzoate ester derivative featuring both chloro and nitro substituents, this compound serves as a valuable synthetic intermediate and building block in organic chemistry research . Compounds with similar structural features, particularly those containing the 2-azetidinone (β-lactam) moiety, have demonstrated significant potential in medicinal chemistry research for their antimicrobial properties . The structure-activity relationships of these analogues indicate that electron-withdrawing substituents like nitro and chloro groups can enhance biological activity . This product is intended for research applications in laboratory settings only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this material with appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O5/c1-2-24-16(21)12-5-3-4-6-14(12)18-15(20)11-8-7-10(19(22)23)9-13(11)17/h3-9H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMQCPDIOMQXNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 2 2 Chloro 4 Nitrobenzoyl Amino Benzoate and Its Precursors

Precursor Synthesis and Optimization Strategies

The efficient synthesis of the target molecule relies heavily on the optimized production of its precursors: ethyl 2-aminobenzoate (B8764639) and 2-chloro-4-nitrobenzoyl chloride.

Synthesis of Substituted Benzoate (B1203000) Esters (e.g., Ethyl 2-aminobenzoate)

Ethyl 2-aminobenzoate, also known as ethyl anthranilate, is a crucial aromatic amine precursor. Its synthesis can be approached through two primary routes: the reduction of a nitroaromatic precursor and the direct esterification of the corresponding amino acid.

A common and effective method for the synthesis of aromatic amines is the reduction of the corresponding nitro compounds. In the case of ethyl 2-aminobenzoate, the starting material is ethyl 2-nitrobenzoate (B253500). Various reduction strategies have been developed, with catalytic hydrogenation being a prominent and widely used method. This technique involves the use of a metal catalyst, such as platinum oxide or palladium on carbon, to facilitate the reaction with hydrogen gas. For instance, the reduction of ethyl p-nitrobenzoate to ethyl p-aminobenzoate has been demonstrated with high efficiency using a platinum oxide catalyst in an ethanol (B145695) solution, a process that can be adapted for the synthesis of the ortho-isomer. orgsyn.org This method is often favored in laboratory settings for its convenience and high yields. orgsyn.org

Another notable method involves the use of indium metal in the presence of ammonium (B1175870) chloride in an aqueous ethanol solution. This system provides a selective reduction of nitro compounds to their corresponding amines. While specific studies on ethyl 2-nitrobenzoate are not prevalent, the successful application of this method to ethyl 4-nitrobenzoate, yielding ethyl 4-aminobenzoate (B8803810) in 90% yield, suggests its potential applicability to the ortho isomer as well. orgsyn.org

Reductant/CatalystSubstrateProductYield (%)Reference
H₂/Platinum OxideEthyl p-nitrobenzoateEthyl p-aminobenzoate91-100 orgsyn.org
Indium/NH₄ClEthyl 4-nitrobenzoateEthyl 4-aminobenzoate90 orgsyn.org

An alternative route to ethyl 2-aminobenzoate is the direct esterification of 2-aminobenzoic acid (anthranilic acid) with ethanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid. The process involves heating the amino acid and ethanol in the presence of the catalyst, followed by a neutralization step to precipitate the ester product. google.com

To enhance the reaction rate and yield, alternative reagents can be employed. One such method utilizes thionyl chloride as both a catalyst and a dehydrating agent for the esterification of p-aminobenzoic acid, a process that can be extrapolated for the synthesis of ethyl 2-aminobenzoate. This approach has been shown to result in rapid reaction times and high product purity.

Le Chatelier's Principle plays a significant role in optimizing the yield of this equilibrium-controlled reaction. The removal of water as it is formed, or the use of a large excess of one of the reactants (typically ethanol), can shift the equilibrium towards the formation of the ester, thereby maximizing the product yield.

Synthesis of Acyl Chloride Building Blocks (e.g., 2-Chloro-4-nitrobenzoyl Chloride)

The second key precursor, 2-chloro-4-nitrobenzoyl chloride, is a reactive acylating agent. Its synthesis begins with the preparation of 2-chloro-4-nitrobenzoic acid, which is then converted to the corresponding acyl chloride.

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. Several halogenating agents are effective for this purpose. Thionyl chloride (SOCl₂) is a commonly used reagent due to its affordability and the fact that the byproducts, sulfur dioxide and hydrogen chloride, are gaseous, which simplifies purification. The reaction is often performed neat or in an inert solvent.

Phosphorus pentachloride (PCl₅) is another effective reagent for this conversion. The reaction produces the desired acyl chloride along with phosphoryl chloride (POCl₃) and hydrogen chloride. Fractional distillation is typically used to separate the product from the reaction mixture. While effective, this method is sometimes less preferred than the use of thionyl chloride due to the formation of a liquid byproduct.

A patent for a related compound, 5-bromo-2-chlorobenzoyl chloride, describes a method where 5-bromo-2-chlorobenzoic acid is refluxed with thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) without a solvent. This approach could potentially be adapted for the synthesis of 2-chloro-4-nitrobenzoyl chloride. mdpi.com

Halogenating AgentSubstrateProductKey Features
Thionyl chloride (SOCl₂)Carboxylic AcidAcyl ChlorideGaseous byproducts (SO₂, HCl) simplify purification.
Phosphorus pentachloride (PCl₅)Carboxylic AcidAcyl ChlorideProduces liquid byproduct (POCl₃) requiring separation.

Direct Synthesis of Ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate

The final step in the synthesis is the formation of an amide bond between ethyl 2-aminobenzoate and 2-chloro-4-nitrobenzoyl chloride. This reaction, a nucleophilic acyl substitution, is a classic example of the Schotten-Baumann reaction.

The procedure typically involves dissolving the amine, ethyl 2-aminobenzoate, in a suitable solvent, such as dichloromethane (B109758). The acyl chloride, 2-chloro-4-nitrobenzoyl chloride, is then added to the solution. A base, such as triethylamine (B128534) or pyridine (B92270), is often included to neutralize the hydrogen chloride that is formed as a byproduct of the reaction. The reaction is generally rapid and proceeds at room temperature.

An analogous synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide involves the reaction of 2-(3-chlorophenyl)ethan-1-amine with 4-nitrobenzoyl chloride in dichloromethane, with triethylamine added after a short period. The reaction mixture is then washed with dilute acid and a saturated sodium carbonate solution to remove unreacted starting materials and byproducts. A similar workup procedure would be applicable to the synthesis of this compound. The final product can then be purified by recrystallization.

Amidation Reactions: Reaction Conditions and Catalysis

The formation of the amide linkage in this compound is achieved through the reaction of its precursors: ethyl 2-aminobenzoate and 2-chloro-4-nitrobenzoyl chloride. This transformation is a nucleophilic acyl substitution, a cornerstone reaction in organic chemistry for creating amides from amines and acyl chlorides. iitk.ac.in

Schotten-Baumann Type Reaction Protocols

The Schotten-Baumann reaction is a widely utilized method for the synthesis of amides and esters. wikipedia.org It involves the acylation of an amine with an acyl chloride in the presence of a base. iitk.ac.inorganic-chemistry.org In the context of synthesizing this compound, the amino group of ethyl 2-aminobenzoate acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloro-4-nitrobenzoyl chloride.

ComponentRoleExample
AmineNucleophileEthyl 2-aminobenzoate
Acyl ChlorideElectrophile2-chloro-4-nitrobenzoyl chloride
BaseAcid ScavengerSodium Hydroxide, Pyridine
SolventReaction MediumDichloromethane/Water
Solvent Effects and Reaction Selectivity

The choice of solvent is critical in the Schotten-Baumann reaction. The classic "Schotten-Baumann conditions" often refer to a two-phase solvent system, typically consisting of an organic solvent like dichloromethane or diethyl ether and an aqueous phase. wikipedia.orglscollege.ac.in The reactants (amine and acyl chloride) and the final amide product are soluble in the organic phase. wikipedia.org The base, such as sodium hydroxide, resides in the aqueous phase where it neutralizes the HCl generated during the reaction. wikipedia.orglscollege.ac.in This biphasic system is advantageous as it facilitates the removal of the acid byproduct from the organic layer, preventing unwanted side reactions and simplifying the workup process.

Alternatively, the reaction can be performed in a single organic solvent system, such as anhydrous acetone (B3395972) or dichloromethane. semanticscholar.orgresearchgate.net In such cases, an organic base like pyridine or diisopropylethylamine (DIPEA) is often used to neutralize the acid. semanticscholar.org The choice of solvent can influence reaction rates and yields, and the optimal system is often determined empirically.

Purification Techniques for the Target Compound

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, byproducts, and residual solvents. Standard laboratory techniques such as recrystallization and chromatography are employed to achieve high purity.

Recrystallization Protocols

Recrystallization is a common and effective method for purifying solid organic compounds. The process relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude product is dissolved in a minimum amount of a suitable hot solvent, and upon slow cooling, the compound crystallizes out, leaving impurities behind in the solution. For compounds structurally similar to the target molecule, ethyl acetate (B1210297) has been successfully used as a recrystallization solvent. researchgate.net The selection of an appropriate solvent is key to obtaining high purity and yield.

Potential SolventRationale
Ethyl AcetateProven effective for structurally similar N-acyl benzamides. researchgate.net
EthanolCommonly used for recrystallizing aromatic compounds.
AcetoneCan be used, often in combination with a non-polar solvent like hexane.
Chromatographic Separation Methods (e.g., Column Chromatography)

When recrystallization does not provide sufficient purity, column chromatography is a powerful alternative. This technique separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. For the purification of N-acyl benzamides, silica (B1680970) gel is typically used as the stationary phase. semanticscholar.org

A mixture of a non-polar solvent (like petroleum ether or hexane) and a more polar solvent (like ethyl acetate) is commonly used as the mobile phase (eluent). semanticscholar.org The crude product is loaded onto the top of the silica gel column, and the eluent is passed through. By gradually increasing the polarity of the eluent, the components of the mixture are separated. The desired product is collected in fractions, which are then combined and concentrated to yield the pure compound. semanticscholar.org

Advanced Synthetic Strategies for Related N-Acyl Benzamides

While the reaction between an amine and an acyl chloride is a robust method, several advanced strategies have been developed for the synthesis of N-acyl benzamides that may offer advantages in terms of substrate scope, mildness of conditions, or atom economy.

Iron-Mediated Synthesis from Nitroarenes : A method has been developed for the synthesis of N-aryl amides directly from nitroarenes and acyl halides using iron dust as a reductant and promoter in water. rsc.org This approach avoids the need to pre-form the amine from the nitro compound in a separate step. rsc.org

Coupling Reagents : The direct formation of an amide bond from a carboxylic acid and an amine can be achieved using various coupling reagents. mdpi.com This strategy avoids the often harsh conditions required to convert the carboxylic acid to an acyl chloride.

Hypervalent Iodine-Mediated Rearrangement : A synthetic protocol for preparing N-arylamides has been developed via the hypervalent iodine-mediated aza-Hofmann-type rearrangement of amidines. mdpi.com

Transition Metal-Free Alkylation : A direct alkylation of N,N-dialkyl benzamides with methyl sulfides has been reported, promoted by lithium diisopropylamide (LDA), which provides an efficient route to α-sulfenylated ketones through a nucleophilic acyl substitution pathway. nih.gov

MethodKey ReagentsAdvantage
Fe-Mediated SynthesisNitroarenes, Acyl Chlorides, Fe dust, WaterUses readily available starting materials; "greener" solvent. rsc.org
Direct CouplingCarboxylic Acids, Amines, Coupling ReagentsAvoids the need for acyl chloride intermediate. mdpi.com
Amidine RearrangementAmidines, PhINTsAlternative pathway from nitrile-derived substrates. mdpi.com
Direct Alkylation of BenzamidesN,N-dialkyl benzamides, Methyl sulfides, LDATransition-metal-free C-C bond formation. nih.gov

Stereoselective Synthesis Approaches

While this compound is an achiral molecule, the principles of stereoselective synthesis are paramount for the creation of chiral analogues and derivatives, which are often sought in medicinal chemistry. Such approaches are designed to control the three-dimensional arrangement of atoms, leading to the selective formation of a single stereoisomer.

One notable strategy involves the creation of atropisomers, which are stereoisomers arising from hindered rotation around a single bond. For benzamides, this axial chirality can be introduced and controlled through catalytic enantioselective reactions. Research has demonstrated the use of simple tetrapeptide-based catalysts for the enantioselective bromination of benzamide (B126) substrates. nih.gov This method employs electrophilic aromatic substitution where the peptide catalyst, bearing a tertiary amine, likely functions as a Brønsted base. nih.govdatapdf.com The initial bromination can be both regioselective and stereochemistry-determining, establishing the chiral axis. nih.gov The resulting enantioenriched benzamides can then undergo further modifications. nih.govdatapdf.com

Organocatalysis represents another powerful tool for asymmetric synthesis. scienceopen.com Small organic molecules, such as β-isocupreidine, have been used to catalyze reactions that construct chiral molecules containing a benzamide moiety. nih.gov For instance, the reaction of hydrazones with alkylidenemalononitriles in the presence of such a catalyst can yield highly functionalized 1-benzamido-1,4-dihydropyridine derivatives with promising, albeit moderate, enantioselectivity. nih.gov These methods operate through non-covalent interactions, such as hydrogen bonding or the formation of ion pairs, to activate the substrate within a chiral environment, guiding the stereochemical outcome of the reaction. scienceopen.com

These catalytic systems offer a pathway to chiral benzamides that would be inaccessible through classical methods, providing access to a wider chemical space for drug discovery and materials science.

ApproachCatalyst TypeKey PrinciplePotential ApplicationReference
Atroposelective BrominationPeptide-based CatalystCatalytic electrophilic aromatic substitution to create axial chirality via hindered rotation.Synthesis of axially chiral benzamide analogues. nih.govdatapdf.com
Asymmetric Synthesis of HeterocyclesOrganocatalyst (e.g., β-isocupreidine)Enantioselective construction of new chiral centers within a benzamido-containing molecule.Creation of chiral 1,4-dihydropyridine (B1200194) derivatives. nih.gov

Multi-component Reactions Incorporating Benzamide Moieties

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. semanticscholar.org This approach is prized for its high atom economy, operational simplicity, and ability to rapidly generate molecular complexity, making it a powerful tool for the synthesis of benzamide-containing structures. semanticscholar.orgrsc.org

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry and is widely used to produce α-aminoacyl amides, also known as bis-amides. wikipedia.orgnih.gov The classic Ugi reaction involves an aldehyde or ketone, a primary amine, a carboxylic acid, and an isocyanide. semanticscholar.orgwikipedia.org The reaction proceeds through the formation of an imine from the amine and carbonyl compound, which is then protonated by the carboxylic acid. wikipedia.org This activated iminium ion is attacked by the isocyanide, followed by a second nucleophilic addition by the carboxylate anion and a final Mumm rearrangement to yield the stable bis-amide product. wikipedia.org The versatility of the Ugi reaction allows for the incorporation of diverse building blocks, enabling the creation of large libraries of peptide-like structures containing amide bonds. nih.govbeilstein-journals.org

Another significant class of MCRs for benzamide synthesis involves aryne intermediates. organic-chemistry.orgacs.orgresearchgate.net Arynes are highly reactive species that can be generated in situ and trapped by various components. caltech.edu In a relevant MCR, an aryne can react with an isocyanide and water in a transition-metal-free process to furnish benzamide derivatives in good yields. organic-chemistry.orgacs.org The reaction mechanism likely involves the nucleophilic addition of the isocyanide to the aryne, followed by trapping with water and subsequent hydrolysis to form the amide. organic-chemistry.org This method provides a direct and efficient route to functionalized arenes and benzo-fused heterocycles. researchgate.net

Reaction TypeKey ComponentsProductAdvantagesReference
Ugi Four-Component Reaction (U-4CR)Amine, Carbonyl (Aldehyde/Ketone), Carboxylic Acid, Isocyanideα-Aminoacyl Amide (Bis-amide)High diversity, operational simplicity, rapid assembly of peptide-like structures. semanticscholar.orgwikipedia.orgnih.govnih.gov
Aryne-Based MCRAryne Precursor, Isocyanide, WaterBenzamide DerivativeTransition-metal-free, mild conditions, direct functionalization of aromatic rings. organic-chemistry.orgacs.orgresearchgate.net

Considerations for Sustainable and Green Chemistry in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the synthesis of benzamides, including this compound, these principles are increasingly important, driving the development of more sustainable methodologies. sigmaaldrich.com

A key focus of green amide synthesis is the avoidance of traditional coupling reagents and the use of stoichiometric activators (e.g., converting carboxylic acids to acyl chlorides), which generate significant chemical waste. orgsyn.org A greener alternative is the direct amidation of carboxylic acids and amines, often facilitated by a catalyst. Boric acid has emerged as an inexpensive, readily available, and environmentally benign catalyst for this transformation. orgsyn.orgsciepub.com The reaction typically involves heating the carboxylic acid and amine with a catalytic amount of boric acid, with water being the only byproduct. sciepub.com This method has been successfully applied to a wide range of substrates, including those used in the synthesis of active pharmaceutical ingredients. orgsyn.orgscispace.com

Solvent selection is another critical aspect of green chemistry. Many traditional reactions employ volatile and often toxic organic solvents. bohrium.com To mitigate this, solvent-free synthesis has been explored, where reactants are mixed and heated directly, sometimes after an initial trituration step. scispace.comresearchgate.net This approach not only eliminates solvent waste but can also accelerate reaction rates. scispace.com When a solvent is necessary, the focus shifts to greener alternatives such as water, biomass-derived solvents (e.g., 2-methyltetrahydrofuran, cyclopentyl methyl ether), or deep eutectic solvents. bohrium.comnih.gov

Furthermore, biocatalysis offers a highly sustainable route to amide bond formation. nih.gov Enzymes, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the direct coupling of free carboxylic acids and amines with high efficiency and selectivity under mild conditions. nih.gov These enzymatic methods often proceed in greener solvents and can produce amides with excellent purity, minimizing the need for extensive purification steps that consume large quantities of solvents. nih.gov The synthesis of precursors like ethyl anthranilate can also be achieved via enzymatic esterification of anthranilic acid. google.com

Green ApproachMethodologyKey AdvantagesReference
Catalytic Direct AmidationUsing catalysts like boric acid to directly couple carboxylic acids and amines.Avoids wasteful activating agents; water is the only byproduct; high atom economy. orgsyn.orgsciepub.comscispace.com
Solvent-Free SynthesisReacting neat starting materials, often with trituration and direct heating.Eliminates solvent waste; can increase reaction rates; simplifies workup. scispace.comresearchgate.net
BiocatalysisEmploying enzymes (e.g., lipases) to catalyze amide bond formation.High selectivity; mild reaction conditions; environmentally benign; reduces purification needs. nih.gov
Use of Green SolventsReplacing hazardous solvents with water or biomass-derived alternatives (e.g., 2-MeTHF, CPME).Reduces environmental impact and health hazards associated with volatile organic compounds. bohrium.com

Structural Elucidation and Spectroscopic Characterization of Ethyl 2 2 Chloro 4 Nitrobenzoyl Amino Benzoate

Vibrational Spectroscopy Analysis of Precursors

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the various functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibrations of its bonds (e.g., stretching, bending).

For the precursor ethyl 2-aminobenzoate (B8764639) , the IR spectrum shows characteristic absorption bands for the amine (N-H), ester carbonyl (C=O), and aromatic (C=C) functional groups. The N-H stretching of the primary amine typically appears as two distinct peaks in the region of 3300-3500 cm⁻¹. The C=O stretch of the ester is expected as a strong absorption around 1685 cm⁻¹.

For the precursor 2-chloro-4-nitrobenzoyl chloride , the IR spectrum is dominated by the very strong C=O stretching vibration of the acid chloride, typically found at a high frequency, often above 1750 cm⁻¹. Additionally, characteristic peaks for the nitro group (NO₂) would be observed around 1530 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch).

When these precursors combine to form ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate, the resulting IR spectrum would be expected to show:

A new N-H stretching band for the amide group, typically around 3300 cm⁻¹.

The disappearance of the primary amine N-H bands from ethyl 2-aminobenzoate.

A characteristic amide I band (primarily C=O stretch) around 1650-1680 cm⁻¹ and an amide II band (N-H bend and C-N stretch) around 1550 cm⁻¹.

The continued presence of the nitro group absorptions.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Precursors

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule.

Ethyl 2-aminobenzoate : The ¹H NMR spectrum typically shows a triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂-) protons of the ethyl group. The aromatic protons on the benzoate (B1203000) ring appear as distinct multiplets in the aromatic region (approx. 6.5-8.0 ppm). The amine (-NH₂) protons present a broad singlet.

2-chloro-4-nitrobenzoyl chloride : The ¹H NMR spectrum shows signals only for the three protons on the aromatic ring, with chemical shifts influenced by the electron-withdrawing chloro and nitro substituents.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.

Ethyl 2-aminobenzoate : The spectrum would show signals for the two carbons of the ethyl group, the ester carbonyl carbon (around 167 ppm), and the six aromatic carbons at distinct chemical shifts.

2-chloro-4-nitrobenzoyl chloride : The spectrum would display signals for the six aromatic carbons and the acid chloride carbonyl carbon. The chemical shifts of the aromatic carbons are significantly affected by the attached chloro and nitro groups.

Two-Dimensional NMR Techniques

Comprehensive structural assignment for the final compound would typically employ 2D NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy). COSY would be used to establish proton-proton coupling networks, confirming the connectivity within the ethyl group and the aromatic rings. NOESY would provide information about the spatial proximity of protons, helping to confirm the three-dimensional structure. However, no published 2D NMR data for the title compound could be located.

Mass Spectrometry (MS) of Precursors

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

Ethyl 2-aminobenzoate : The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (165.19 g/mol ).

2-chloro-4-nitrobenzoyl chloride : The mass spectrum would show a molecular ion peak corresponding to its molecular weight (220.01 g/mol ).

For the final product, This compound , the molecular formula is C₁₆H₁₃ClN₂O₅, with a monoisotopic mass of 348.05 g/mol . A high-resolution mass spectrum would be expected to show a molecular ion peak at this m/z value. Common fragmentation patterns would likely include the cleavage of the amide bond, leading to fragments corresponding to the two precursor rings, and the loss of the ethoxy group from the ester.

X-ray Crystallography and Solid-State Structural Analysis

Single-Crystal X-ray Diffraction of the this compound System

No crystallographic data, including unit cell parameters, space group, and atomic coordinates, has been reported for this compound.

Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis

A Hirshfeld surface analysis, which is contingent on the availability of crystallographic data, has not been performed for this specific compound.

Crystal Packing and Supramolecular Assembly Motifs

Details regarding the crystal packing and any supramolecular motifs for this compound are unknown due to the lack of single-crystal X-ray diffraction data.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

No experimental UV-Vis absorption spectra or data on the electronic transitions for this compound have been published.

Chemical Reactivity and Transformation Mechanisms of Ethyl 2 2 Chloro 4 Nitrobenzoyl Amino Benzoate

Reactivity of the Amide Linkage

The amide bond in ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate is a key site for chemical reactions, exhibiting characteristic stability while being susceptible to cleavage and modification under specific conditions.

Hydrolysis Pathways and Kinetics

The hydrolysis of the amide linkage in N-acyl anthranilate derivatives, such as the title compound, can proceed under both acidic and basic conditions, though it is generally slower than the hydrolysis of the corresponding ester group. The reaction involves the cleavage of the C-N bond, yielding 2-aminobenzoic acid (anthranilic acid) and 2-chloro-4-nitrobenzoic acid.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the amide carbonyl carbon, forming a tetrahedral intermediate. The breakdown of this intermediate to form the carboxylate of 2-chloro-4-nitrobenzoic acid and the anion of anthranilic acid is the rate-determining step. This process is generally slow for amides due to the poor leaving group ability of the amide anion.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the amide linkage possesses a lone pair of electrons, but its nucleophilicity is significantly reduced due to resonance with the adjacent carbonyl group. Consequently, N-alkylation and N-acylation reactions are generally challenging to achieve directly on the amide nitrogen.

N-Alkylation: Direct alkylation of the amide nitrogen is typically not feasible under standard alkylating conditions. Strong bases are required to deprotonate the amide, forming an amidate anion, which can then be alkylated. However, this can be complicated by competing O-alkylation. Alternative strategies, such as the Mitsunobu reaction, could potentially be employed for the N-alkylation of such amides.

N-Acylation: Similar to N-alkylation, N-acylation of the amide nitrogen is also a difficult transformation. The introduction of a second acyl group to the nitrogen atom to form an imide is generally unfavorable due to the already electron-deficient nature of the amide nitrogen. More forcing conditions or the use of highly reactive acylating agents might be required, but such reactions often lead to low yields or decomposition.

Reactions Involving the Ester Moiety

The ethyl ester group in the molecule is another reactive center, primarily susceptible to nucleophilic acyl substitution reactions such as transesterification and hydrolysis.

Transesterification Reactions

Transesterification involves the reaction of the ethyl ester with another alcohol in the presence of an acid or base catalyst to form a new ester and ethanol (B145695). This reaction is an equilibrium process, and the position of the equilibrium can be controlled by using a large excess of the reactant alcohol or by removing one of the products.

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed ester hydrolysis, with the alcohol acting as the nucleophile instead of water. Protonation of the carbonyl oxygen activates the ester towards nucleophilic attack by the alcohol.

Base-Catalyzed Transesterification: A catalytic amount of a strong base, such as an alkoxide, can initiate the reaction by acting as a nucleophile. The reaction proceeds through a tetrahedral intermediate, leading to the formation of the new ester.

Reactant AlcoholCatalystProduct Ester
MethanolH₂SO₄ or NaOCH₃Mthis compound
IsopropanolH₂SO₄ or NaO-iPrIsopropyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate

Hydrolysis of the Ester Group

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-[(2-chloro-4-nitrobenzoyl)amino]benzoic acid, under either acidic or basic conditions. Generally, ester hydrolysis is faster than amide hydrolysis.

Acid-Catalyzed Ester Hydrolysis: This reaction is the reverse of Fischer esterification. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water, proton transfer, and elimination of ethanol. ucalgary.ca

Base-Promoted Ester Hydrolysis (Saponification): This is an irreversible process where a hydroxide ion attacks the ester carbonyl, leading to a tetrahedral intermediate that collapses to form the carboxylate salt and ethanol. ucalgary.ca The reaction is typically carried out by heating the ester with an aqueous solution of a strong base like sodium hydroxide.

Kinetic studies on the hydrolysis of substituted phenyl benzoates show that the rate is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally increase the rate of hydrolysis by making the carbonyl carbon more electrophilic.

Transformations of the Aromatic Rings and Substituents

The two aromatic rings in this compound possess distinct reactivity profiles due to their different substitution patterns.

The 2-chloro-4-nitrobenzoyl ring is highly electron-deficient due to the presence of the strongly electron-withdrawing nitro and chloro groups, as well as the carbonyl group. This makes the ring susceptible to nucleophilic aromatic substitution (SNAr) . The chlorine atom at the 2-position is activated towards substitution by nucleophiles, a reaction facilitated by the presence of the nitro group in the para-position which can stabilize the intermediate Meisenheimer complex. organic-chemistry.org Common nucleophiles for such reactions include amines, alkoxides, and thiolates.

For example, reaction with an amine (R-NH₂) could potentially displace the chloride to form the corresponding 2-(alkylamino)-4-nitrobenzoyl derivative.

The anthranilate ring, being part of an N-acyl derivative, is less activated towards electrophilic aromatic substitution than aniline itself due to the electron-withdrawing effect of the amide group. However, the amino group is still an ortho-, para-director. Potential electrophilic substitution reactions, such as halogenation or nitration , would likely occur at the positions ortho and para to the amide nitrogen, although the reaction conditions would need to be carefully controlled to avoid reaction on the more activated benzoyl ring or cleavage of the amide or ester bonds.

The nitro group on the benzoyl ring can undergo reduction to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). google.com This transformation would yield ethyl 2-[(2-chloro-4-aminobenzoyl)amino]benzoate, a compound with a significantly different electronic and reactivity profile. Chemoselective reduction of the nitro group in the presence of the chloro group is generally feasible. nih.gov

Reduction of the Nitro Group to Amine Derivatives

The conversion of the nitro group to an amine is a pivotal transformation, significantly altering the electronic properties and subsequent reactivity of the molecule. This reduction can be achieved through various established methods, including catalytic hydrogenation or the use of metallic reducing agents in acidic media. While specific studies on this compound are not extensively detailed in publicly available literature, the reduction of aromatic nitro groups is a well-documented and predictable reaction.

Commonly employed methods for such transformations suggest that reagents like tin(II) chloride in hydrochloric acid, iron powder in acetic acid, or catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) would be effective. The resulting product, ethyl 2-[(2-amino-4-chlorobenzoyl)amino]benzoate, would possess a nucleophilic amino group, opening avenues for further functionalization.

Table 1: Plausible Reagents for the Reduction of the Nitro Group

Reagent/CatalystTypical ConditionsProduct
SnCl₂·2H₂O / HClEthanol, RefluxEthyl 2-[(2-amino-4-chlorobenzoyl)amino]benzoate
Fe / CH₃COOHAcetic Acid, HeatEthyl 2-[(2-amino-4-chlorobenzoyl)amino]benzoate
H₂ / Pd/CEthanol, RT, H₂ pressureEthyl 2-[(2-amino-4-chlorobenzoyl)amino]benzoate

Note: This table is based on general knowledge of aromatic nitro group reduction and not on specific experimental data for the title compound.

Nucleophilic Aromatic Substitution (SNAr) on the Chlorinated Aromatic Ring

The 2-chloro-4-nitrobenzoyl moiety is highly activated towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the para-nitro group, and to a lesser extent the ortho-carbonyl group, polarizes the carbon-chlorine bond, making the carbon atom susceptible to nucleophilic attack. The chlorine atom, being a good leaving group, is readily displaced by a variety of nucleophiles.

Common nucleophiles for SNAr reactions include amines, alkoxides, and thiolates. For instance, reaction with an amine (R-NH₂) would yield the corresponding N-substituted amino derivative. Similarly, treatment with an alkoxide (R-O⁻) or a thiolate (R-S⁻) would result in the formation of an ether or thioether, respectively. The reaction conditions typically involve a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and may be facilitated by the use of a base to generate the nucleophile in situ.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

NucleophileReagentProduct
AmineR-NH₂Ethyl 2-[(2-amino-4-nitrobenzoyl)amino]benzoate derivative
AlkoxideR-ONaEthyl 2-[(2-alkoxy-4-nitrobenzoyl)amino]benzoate
ThiolateR-SNaEthyl 2-[(2-alkylthio-4-nitrobenzoyl)amino]benzoate

Note: This table illustrates potential SNAr reactions based on the known reactivity of activated aryl chlorides.

Electrophilic Aromatic Substitution Reactions

Due to the presence of the strongly deactivating nitro group and the benzoyl moiety on the respective aromatic rings, this compound is not expected to readily undergo electrophilic aromatic substitution reactions. The electron-withdrawing nature of these substituents significantly reduces the electron density of the aromatic rings, making them less susceptible to attack by electrophiles. Any forced electrophilic substitution would likely require harsh reaction conditions and would be expected to occur at the meta position relative to the deactivating groups, although such reactions are not commonly reported for this class of compounds.

Mechanistic Studies of Chemical Transformations

Detailed mechanistic studies specifically on this compound are scarce. However, the mechanisms of its principal transformations can be inferred from well-established reaction pathways for analogous compounds.

Reaction Pathway Elucidation

The reduction of the nitro group typically proceeds through a series of intermediates. With metal catalysts, the reaction is believed to occur on the catalyst surface, involving the stepwise addition of hydrogen atoms. In the case of metal/acid reductions, the mechanism involves a series of single electron transfers from the metal to the nitro group, followed by protonation steps.

The SNAr reaction follows a well-defined two-step addition-elimination mechanism. The first step involves the attack of the nucleophile on the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, slower step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.

A significant transformation for this molecule is a potential intramolecular cyclization. Under basic conditions, the amide nitrogen can act as an intramolecular nucleophile, attacking the activated ortho-chloro position. This would lead to the formation of a tricyclic quinazolinedione system, specifically a derivative of 7-nitro-1H-benzo[d] nih.govanjs.edu.iqoxazine-2,4-dione. This type of intramolecular cyclization is a known pathway for N-(2-chlorobenzoyl)anthranilates.

Identification and Characterization of Reaction Intermediates

For the SNAr pathway, the key reaction intermediate is the Meisenheimer complex. While generally transient and difficult to isolate, these complexes can sometimes be observed and characterized spectroscopically, particularly when stabilized by strong electron-withdrawing groups and a poor leaving group.

In the context of the reduction of the nitro group, nitroso and hydroxylamine intermediates are formed en route to the final amine. Under certain conditions, it is possible to isolate these intermediates. For instance, milder reducing agents or controlled reaction conditions can favor the formation of the hydroxylamine derivative.

Computational and Theoretical Investigations of Ethyl 2 2 Chloro 4 Nitrobenzoyl Amino Benzoate

Quantum Chemical Calculations

No published studies containing DFT calculations on the molecular geometry (including bond lengths, bond angles, and dihedral angles) or the electronic structure of ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate were found. Such studies would typically involve optimizing the molecule's geometry to its lowest energy state and analyzing the distribution of electrons to understand its stability and properties.

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a common method to predict a molecule's reactivity. The energies of these orbitals and their energy gap are crucial indicators of chemical behavior. However, no specific HOMO-LUMO energy values or energy gap data have been reported for this compound.

Molecular Electrostatic Potential (MEP) surface analysis is used to visualize the charge distribution of a molecule and identify potential sites for electrophilic and nucleophilic attack. Without dedicated computational studies, an MEP map and its corresponding analysis for this compound are not available.

Prediction of Spectroscopic Properties from First Principles

The prediction of ¹H and ¹³C NMR chemical shifts through computational methods provides valuable information for structural elucidation. However, no theoretical NMR chemical shift calculations for this compound have been published.

Computational vibrational spectroscopy can predict the infrared and Raman spectra of a molecule, aiding in the identification of its functional groups and vibrational modes. There are no available computational studies detailing the predicted vibrational frequencies for this compound.

Intermolecular Interactions and Crystal Lattice Energy Calculations

The arrangement of molecules in a crystal lattice is governed by a complex interplay of non-covalent intermolecular interactions. Understanding these interactions is crucial for predicting crystal packing, polymorphism, and material properties. Computational methods such as Hirshfeld surface analysis are instrumental in visualizing and quantifying these interactions. nih.govnih.govresearchgate.netmdpi.com

Hirshfeld surface analysis provides a three-dimensional map of intermolecular close contacts in a crystal. nih.gov The surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties like dnorm (normalized contact distance) onto this surface, regions of significant intermolecular interactions can be identified. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii sum, highlighting key interactions like hydrogen bonds, while blue regions represent longer contacts. nih.gov

Hydrogen Bonds: The N-H group of the amide linkage can act as a hydrogen bond donor, while the carbonyl oxygen (C=O), nitro group oxygens (NO₂), and ester oxygen atoms can act as acceptors.

Halogen Bonding: The chlorine atom can participate in halogen bonding, acting as an electrophilic region that interacts with nucleophiles.

π-π Stacking: The aromatic rings can engage in π-π stacking interactions, which are visualized as characteristic red and blue triangular patches on a Hirshfeld surface plotted over the shape index. nih.gov

van der Waals Forces: A significant portion of the crystal packing is stabilized by weaker, non-specific van der Waals forces, often dominated by H···H, C···H, and O···H contacts. nih.govresearchgate.net

The quantitative contribution of each type of interaction can be summarized using 2D fingerprint plots derived from the Hirshfeld surface. nih.gov These plots provide a percentage contribution of different atomic contacts to the total surface area.

Crystal lattice energy calculations, often performed using atom-atom potential methods or quantum mechanical calculations on molecular clusters, quantify the energetic stability of the crystal structure. These calculations sum the electrostatic, induction, dispersion, and repulsion energies between molecules in the lattice. Theoretical studies on similar organic molecules, such as substituted nitrobenzoic acids, have used density functional theory (DFT) to calculate pairwise intermolecular interaction energies to rationalize crystal packing and stability. chemrxiv.orgrsc.org

Table 1: Illustrative Breakdown of Intermolecular Contacts for a Hypothetical Crystal Structure of this compound based on Hirshfeld Surface Analysis.

Interatomic ContactContribution to Hirshfeld Surface (%)Description
H···H40.0%Represents the most abundant, though weaker, van der Waals contacts on the molecular periphery. nih.gov
O···H / H···O25.0%Indicates significant hydrogen bonding involving the nitro, carbonyl, and ester oxygen atoms. nih.gov
C···H / H···C20.0%Relates to C-H···π interactions and general van der Waals contacts involving the aromatic rings. nih.gov
Cl···H / H···Cl5.0%Highlights the role of the chlorine atom in forming close contacts within the crystal lattice.
C···C4.5%Suggests the presence of π-π stacking interactions between aromatic rings. nih.gov
N···H / H···N3.0%Corresponds primarily to the N-H···O hydrogen bonds from the amide linkage. nih.gov
Other Contacts2.5%Includes minor contacts like O···C, Cl···C, etc.

Non-Linear Optical (NLO) Properties and Molecular Polarizability Predictions

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, telecommunications, and optical data processing. rasayanjournal.co.in Organic molecules featuring electron-donating and electron-accepting groups connected by a π-conjugated system can exhibit significant NLO responses. This compound possesses features conducive to NLO activity, namely the electron-withdrawing nitro (NO₂) and chloro (Cl) groups and the π-systems of the benzene rings.

Computational quantum chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), is a primary tool for predicting the NLO properties of molecules. nih.govresearchgate.netresearchgate.netekb.eg These calculations can determine the key parameters that govern NLO response:

Linear Polarizability (α): Describes the linear response of the molecular electron cloud to an applied electric field.

First-Order Hyperpolarizability (β): A third-rank tensor that quantifies the second-order NLO response. rasayanjournal.co.in Its magnitude is a critical factor for applications like second-harmonic generation. researchgate.net

Second-Order Hyperpolarizability (γ): Relates to the third-order NLO response.

Theoretical investigations on related nitro-substituted anilines and benzanilides have shown that DFT methods, such as B3LYP or CAM-B3LYP, combined with appropriate basis sets (e.g., 6-311++G(d,p)), can provide reliable predictions of these properties. rasayanjournal.co.inresearchgate.netresearchgate.net The presence of strong donor and acceptor groups generally enhances the hyperpolarizability. bath.ac.uk For the title compound, the intramolecular charge transfer characteristics, influenced by the nitro and chloro substituents, would be expected to be a key determinant of its NLO properties.

Table 2: Hypothetical Predicted NLO Properties of this compound Calculated using DFT (B3LYP/6-311+G(d,p)).

PropertyPredicted Value (a.u.)Predicted Value (esu)Significance
Dipole Moment (μ)3.5 D3.5 x 10⁻¹⁸ esu·cmIndicates a significant ground-state charge asymmetry, which is often a prerequisite for NLO activity.
Mean Linear Polarizability (⟨α⟩)~250 a.u.~3.7 x 10⁻²³ esuMeasures the overall ease of distortion of the electron cloud by an electric field. nih.gov
Total First Hyperpolarizability (βtot)~1500 a.u.~1.3 x 10⁻²⁹ esuQuantifies the second-order NLO response; a large value suggests potential for NLO applications. rasayanjournal.co.innih.gov
Total Second Hyperpolarizability (⟨γ⟩)~4.0 x 10⁵ a.u.~2.0 x 10⁻³⁴ esuDescribes the third-order NLO response, relevant for phenomena like third-harmonic generation. nih.gov

Note: These values are illustrative and based on typical ranges observed for similar nitroaromatic compounds. Actual values would require specific DFT calculations.

Reaction Dynamics and Transition State Modeling

Computational chemistry is an invaluable tool for elucidating reaction mechanisms, identifying intermediate structures, and characterizing transition states. For a compound like this compound, theoretical modeling could provide deep insights into its synthesis and chemical reactivity.

The formation of the central amide bond is a key synthetic step, typically achieved by reacting an amine (ethyl 2-aminobenzoate) with an acyl chloride (2-chloro-4-nitrobenzoyl chloride). Transition state modeling can be used to map the potential energy surface of this reaction. By locating the transition state structure—the highest energy point along the reaction coordinate—chemists can calculate the activation energy, which determines the reaction rate.

These calculations typically involve:

Geometry Optimization: The structures of the reactants, products, and any intermediates are optimized to find their lowest energy conformations.

Transition State Search: Specialized algorithms are used to locate the saddle point on the potential energy surface that corresponds to the transition state.

Frequency Analysis: A vibrational frequency calculation is performed to confirm the nature of the stationary points. A stable molecule will have all real (positive) frequencies, while a transition state is characterized by having exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Such studies can clarify the mechanism (e.g., concerted vs. stepwise), predict the stereochemical outcome, and explain the influence of substituents on reaction rates. For instance, modeling could determine how the electronic effects of the chloro and nitro groups on the benzoyl ring influence the electrophilicity of the carbonyl carbon and thus the energy barrier to amide bond formation. While specific studies on this exact reaction are not available, the methodology is well-established for modeling amide synthesis. acs.org

Advanced Chemical Applications and Analog Design

Role as a Synthetic Intermediate in Complex Organic Synthesis

The structural framework of ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate, an N-acyl anthranilate derivative, makes it a versatile precursor for the construction of various intricate organic molecules, particularly heterocyclic systems and potentially functional materials.

Precursor for Novel Heterocyclic Systems

The primary application of this compound as a synthetic intermediate lies in its conversion to the corresponding carboxylic acid, 2-[(2-chloro-4-nitrobenzoyl)amino]benzoic acid, through hydrolysis of the ethyl ester. inchem.orgmnstate.eduyoutube.com This N-acyl anthranilic acid is a key building block for the synthesis of a variety of heterocyclic compounds, most notably quinazolinones.

The synthesis of quinazolin-4-ones from N-acyl anthranilic acids is a well-established synthetic route. nih.govresearchgate.netresearchgate.net The process typically involves a cyclodehydration reaction. This can be achieved by treating the N-acyl anthranilic acid with a dehydrating agent, such as acetic anhydride, which first forms a benzoxazin-4-one intermediate. nih.govicm.edu.pl This intermediate is then reacted with an appropriate amine to yield the desired 2,3-disubstituted quinazolin-4-one. The substituents on the benzoyl ring, namely the chloro and nitro groups, remain on the final quinazolinone structure, influencing its chemical properties and potential biological activity. rsc.orgnih.gov

While the synthesis of quinazolinones is the most prominent example, the N-acyl anthranilic acid derived from this compound could theoretically serve as a precursor for other heterocyclic systems, such as benzothiazines or benzodiazepines, through reactions with appropriate reagents, although these applications are less commonly documented for this specific substrate.

Building Block for Functional Materials (e.g., Polymers, Photoactive Compounds)

The potential of this compound as a building block for functional materials is an area of growing interest. The presence of multiple functional groups allows for its incorporation into polymeric structures. For instance, after hydrolysis of the ester to a carboxylic acid and reduction of the nitro group to an amine, the resulting amino-carboxylic acid monomer can undergo polymerization to form polyamides. researchgate.netucj.org.ua The rigid aromatic backbone and the presence of the chloro-substituted ring could impart unique thermal and mechanical properties to the resulting polymers.

Furthermore, the nitroaromatic and chloroaromatic moieties within the molecule possess distinct electronic properties that could be harnessed in the design of photoactive materials. specificpolymers.commdpi.comrsc.orgmdpi.comrsc.org While direct applications of this compound in this field are not extensively reported, similar aromatic amides and nitro-containing compounds are known to be components of photoresponsive polymers and other photoactive systems. The electron-withdrawing nature of the nitro group can influence the electronic transitions within the molecule, potentially leading to interesting photophysical properties upon incorporation into a larger conjugated system or polymer.

Rational Design and Synthesis of Structural Analogs and Derivatives for Chemical Research

The systematic modification of the this compound structure allows for the creation of a library of analogs with diverse chemical properties. This rational design approach is fundamental in various areas of chemical research, including the development of chemical probes and the exploration of structure-activity relationships. nih.govthegoodscentscompany.comresearchgate.netnih.govafjbs.commdpi.com

Modification of the Ester Group (e.g., different alkyl esters, carboxylic acid)

The ethyl ester group is a readily modifiable handle within the molecule. Transesterification with other alcohols can yield a series of alkyl esters (e.g., methyl, propyl, butyl), which can fine-tune the compound's solubility, lipophilicity, and steric profile.

The most significant modification of the ester group is its hydrolysis to the corresponding carboxylic acid, 2-[(2-chloro-4-nitrobenzoyl)amino]benzoic acid. inchem.orgmnstate.eduyoutube.com This transformation is often the initial step in utilizing the compound as a synthetic intermediate, as the carboxylic acid is more versatile for many subsequent reactions, particularly in the synthesis of heterocyclic systems.

Modification of Ester GroupResulting Functional GroupPotential Effects on PropertiesPrimary Application of Modified Compound
HydrolysisCarboxylic AcidIncreased polarity, altered reactivity, potential for salt formationIntermediate for heterocyclic synthesis (e.g., quinazolinones)
Transesterification (e.g., with methanol)Methyl EsterSlightly increased polarity compared to ethyl ester, altered solubilityFine-tuning of physicochemical properties for specific applications
Transesterification (e.g., with propanol)Propyl EsterSlightly decreased polarity compared to ethyl ester, altered solubilitySystematic studies of structure-property relationships

Alteration of Substituents on Aromatic Rings (Chloro, Nitro, Amide positions)

The two aromatic rings of this compound offer multiple sites for substitution, allowing for a wide range of structural analogs to be synthesized. Altering the nature and position of the chloro and nitro groups on the benzoyl ring can dramatically influence the molecule's electronic properties and reactivity.

For instance, replacing the electron-withdrawing chloro and nitro groups with electron-donating groups (e.g., methoxy, methyl) would increase the electron density of the benzoyl ring, potentially altering its reactivity in electrophilic aromatic substitution reactions and modifying the acidity of the amide proton. Conversely, introducing other strong electron-withdrawing groups (e.g., trifluoromethyl, cyano) could further enhance the electrophilicity of the benzoyl carbonyl group. The position of these substituents also plays a crucial role in determining their electronic and steric influence.

Aromatic Ring ModificationExample of New SubstituentPredicted Effect on Electronic PropertiesPotential Impact on Reactivity
Replacement of Chloro GroupFluoroIncreased electronegativity, weaker inductive effect than chloroSubtle changes in electrophilicity of the benzoyl ring
Replacement of Chloro GroupMethoxyStrong electron-donating groupDecreased electrophilicity of the benzoyl ring
Replacement of Nitro GroupCyanoStrong electron-withdrawing groupIncreased electrophilicity of the benzoyl ring
Positional Isomer of Nitro Group3-Nitro or 5-NitroAltered steric and electronic environmentChanges in regioselectivity of subsequent reactions

Isosteric Replacements within the N-Acyl Benzoate (B1203000) Framework

The central amide linkage (-CONH-) is a prime target for such modifications. It could be replaced by a reversed amide (-NHCO-), a thioamide (-CSNH-), or a sulfonylamide (-SO2NH-). Each of these changes would significantly alter the geometry, hydrogen bonding capabilities, and electronic distribution of the molecule. For example, a thioamide would have a different bond length and polarity compared to an amide, while a sulfonylamide would introduce a tetrahedral geometry at the sulfur atom. These modifications can lead to new chemical entities with unique reactivity and potential applications.

Original Functional GroupIsosteric ReplacementKey Structural and Electronic ChangesPotential for New Chemical Properties
Amide (-CONH-)Reversed Amide (-NHCO-)Altered directionality of hydrogen bondingDifferent intermolecular interactions and self-assembly
Amide (-CONH-)Thioamide (-CSNH-)Longer C=S bond, increased polarizability, weaker H-bond acceptorModified reactivity and potential for unique coordination chemistry
Amide (-CONH-)Sulfonylamide (-SO2NH-)Tetrahedral geometry at sulfur, stronger H-bond donorDifferent conformational preferences and binding properties

Development of Chemical Probes for Mechanistic Studies

The elucidation of the precise mechanisms through which a small molecule interacts with its environment is fundamental to chemical research. For a compound such as this compound, understanding its interactions on a molecular level requires sophisticated tools. Chemical probes, which are modified versions of a parent compound engineered to report on or influence their immediate surroundings, are indispensable for such mechanistic investigations. nih.govescholarship.org The development of these probes involves the strategic incorporation of reporter groups or reactive moieties onto the core scaffold of this compound. These modifications allow for the visualization, isolation, and characterization of interaction partners and the study of binding kinetics, all while aiming to minimally perturb the molecule's intrinsic properties.

The core structure of this compound offers several potential points for chemical modification to append various functional groups. Strategic derivatization can convert the parent compound into a versatile tool for a range of mechanistic studies. The primary categories of chemical probes that could be developed from this scaffold include fluorescent probes, affinity probes, and photoaffinity probes.

Fluorescent probes are powerful tools for real-time visualization of molecular interactions. researchgate.net By attaching a fluorophore to the this compound scaffold, it is possible to monitor its localization and binding events through fluorescence microscopy or spectroscopy. The design of such probes requires careful consideration of the attachment point and the linker, to ensure that the fluorescent tag does not sterically hinder the native interactions of the parent molecule.

Potential synthetic strategies would involve modifying the core structure to introduce a reactive handle, such as an amine or an alkyne, which can then be coupled to a fluorophore. For instance, the nitro group could be reduced to an amine, providing a point of attachment. Alternatively, a linker could be introduced at one of the aromatic rings via nucleophilic aromatic substitution or other cross-coupling reactions.

Below is a table detailing potential fluorescent probes derived from the parent compound:

Probe NameParent CompoundFluorophoreLinkerPotential Attachment Point
E2NB-NBDThis compoundNitrobenzoxadiazole (NBD)Alkyl chainAmine (from reduction of nitro group)
E2NB-FLThis compoundFluoresceinPolyethylene glycol (PEG)Carboxylic acid (from hydrolysis of ethyl ester)
E2NB-CoumarinThis compoundCoumarinNoneDirect attachment to the benzoate ring

These fluorescently labeled analogs would be instrumental in studies aimed at understanding the compound's distribution and binding kinetics in various chemical systems. nih.gov

Affinity-based probes are designed to isolate and identify the binding partners of a small molecule from complex mixtures. nih.gov This is typically achieved by incorporating a high-affinity tag, such as biotin (B1667282), which can be captured using immobilized avidin (B1170675) or streptavidin. mdpi.comuwa.edu.au The design of a biotinylated probe based on this compound would involve attaching a biotin moiety via a linker arm. The linker is crucial for minimizing steric hindrance and ensuring that the biotin tag is accessible for capture. nih.gov

The synthesis of these probes could be approached by first installing a linker with a terminal reactive group (e.g., an amine or alkyne) onto the parent scaffold. This functionalized intermediate would then be coupled to an activated biotin derivative.

The following table outlines the design of potential affinity probes:

Probe NameParent CompoundAffinity TagLinker TypePotential Attachment Point
E2NB-Biotin-PEGThis compoundBiotinPEG linkerBenzoate ring
E2NB-Biotin-AlkylThis compoundBiotinLong alkyl chainBenzoyl ring

The use of such probes would enable pull-down experiments from various chemical matrices to identify specific interaction partners, providing critical insights into the compound's mechanism of action.

Photoaffinity labeling is a powerful technique for covalently capturing both stable and transient molecular interactions. nih.govmdpi.com This method involves incorporating a photo-reactive group into the structure of the small molecule. Upon irradiation with UV light, this group forms a highly reactive intermediate that covalently crosslinks with nearby molecules. nih.gov Common photo-reactive moieties include benzophenones, diazirines, and aryl azides. mdpi.com

The design of a photoaffinity probe from this compound would require the introduction of one of these photo-reactive groups at a position that does not interfere with its primary interactions. The diazirine group is often favored due to its small size and efficient cross-linking upon photoactivation. mdpi.com

A table of potential photoaffinity probes is provided below:

Probe NameParent CompoundPhoto-reactive GroupLinkerPotential Attachment Point
E2NB-DiazirineThis compoundDiazirineNoneReplacement of the chloro group
E2NB-BPThis compoundBenzophenoneAlkyl etherBenzoate ring

These probes would allow for the irreversible capture and subsequent identification of interaction partners, providing a snapshot of the molecular interactions at a specific moment in time.

Advanced Analytical Methodologies for Characterization in Chemical Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for assessing the purity and determining the concentration of ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate. This technique offers high resolution and sensitivity, making it ideal for separating the target compound from impurities and byproducts that may be present after synthesis.

In a typical HPLC analysis, a stationary phase, often a C18 column, is used in conjunction with a mobile phase tailored to achieve optimal separation. The selection of the mobile phase, a critical parameter, often involves a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, like water or a buffer solution. The ratio of these solvents can be kept constant (isocratic elution) or varied during the analysis (gradient elution) to enhance the separation of compounds with different polarities.

Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where this compound exhibits maximum absorbance. This allows for sensitive and selective quantification of the compound. By comparing the peak area of the analyte to that of a known standard, a precise determination of its purity and concentration can be achieved.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 254 nm
Column Temperature 25 °C

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives or Degradation Product Analysis

While this compound itself may not be sufficiently volatile for direct analysis by gas chromatography (GC), GC-MS is an invaluable technique for identifying volatile derivatives or potential degradation products. This method combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.

For analysis, the compound might first undergo a derivatization process to increase its volatility. Alternatively, GC-MS can be employed to analyze the headspace above a sample of this compound that has been subjected to stress conditions, such as elevated temperature or exposure to light, to identify any volatile compounds that may have formed as a result of degradation.

The separated components are then introduced into the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the structure of the volatile derivatives or degradation products.

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC for the analysis of this compound. This technique separates ions based on their electrophoretic mobility in an electrolyte-filled capillary under the influence of an electric field. CE is known for its high resolution, short analysis times, and minimal sample and solvent consumption.

In the context of analyzing this compound, a suitable background electrolyte (BGE) would be chosen to ensure the compound is charged and can migrate within the capillary. The separation can be optimized by adjusting parameters such as the pH of the BGE, the applied voltage, and the capillary temperature. Detection is typically carried out using a UV-Vis detector integrated into the CE instrument.

Advanced Spectrophotometric Techniques for Trace Analysis

For the detection and quantification of trace amounts of this compound, advanced spectrophotometric techniques can be employed. These methods offer enhanced sensitivity and selectivity compared to conventional UV-Vis spectrophotometry.

One such technique is fluorescence spectroscopy. If the compound itself is fluorescent or can be derivatized with a fluorescent tag, this method can provide significantly lower detection limits. The technique involves exciting the sample at a specific wavelength and measuring the emitted light at a longer wavelength.

Another advanced approach involves the use of derivative spectrophotometry. This mathematical technique involves calculating the first or higher-order derivative of the absorption spectrum. This can help to resolve overlapping spectral bands and enhance the signal of the target analyte in the presence of interfering substances, thereby improving the accuracy of trace analysis.

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